CCT251455: A Technical Whitepaper on its Mechanism of Action as a Potent MPS1 Kinase Inhibitor
CCT251455: A Technical Whitepaper on its Mechanism of Action as a Potent MPS1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT251455 is a potent, selective, and orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Aberrant overexpression of MPS1 is common in many human cancers, making it an attractive therapeutic target. CCT251455 functions by stabilizing an inactive conformation of MPS1, preventing ATP and substrate binding. This inhibition leads to the abrogation of the SAC, causing premature and improper chromosome segregation, severe aneuploidy, and subsequent mitotic catastrophe and cell death in cancer cells. This document provides an in-depth guide to the biochemical and cellular mechanism of action of CCT251455, summarizes its preclinical activity, and details the experimental protocols used for its characterization.
Core Mechanism of Action: MPS1 Kinase Inhibition
The primary molecular target of CCT251455 is the dual-specificity protein kinase MPS1 (also known as TTK). MPS1 is a key component of the spindle assembly checkpoint, a crucial cellular surveillance pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2] The checkpoint prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4]
CCT251455 is an ATP-competitive inhibitor that potently and selectively targets MPS1. Its mechanism involves stabilizing an inactive conformation of the MPS1 kinase domain. Specifically, it orders the activation loop in a manner that is incompatible with the binding of both ATP and peptide substrates, effectively locking the enzyme in a non-functional state.
Quantitative Biochemical and Cellular Activity
CCT251455 demonstrates high potency against MPS1 in biochemical assays and robust activity in cell-based models. Its efficacy has been quantified across various metrics, which are summarized below.
| Parameter | Value (µM) | Assay Type | Cell Line | Reference |
| IC₅₀ | 0.003 | MPS1 Biochemical Assay | - | [5] |
| IC₅₀ | 0.04 | p-MPS1 Cellular Assay | - | [5] |
| GI₅₀ | 0.16 | Cell Growth Inhibition | HCT-116 Colon Cancer | [5] |
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IC₅₀ (Half-maximal inhibitory concentration): The concentration of CCT251455 required to inhibit 50% of MPS1 kinase activity.
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GI₅₀ (Half-maximal growth inhibition): The concentration of CCT251455 required to inhibit the proliferation of cells by 50%.
Downstream Cellular Consequences of MPS1 Inhibition
The inhibition of MPS1 by CCT251455 initiates a cascade of cellular events stemming from the failure of the spindle assembly checkpoint.
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SAC Abrogation: Without functional MPS1, the SAC cannot be established or maintained, even in the presence of unattached kinetochores.[4][6] This leads to a failure in recruiting other essential checkpoint proteins like Mad1 and Mad2 to the kinetochores.[6][7]
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Premature Anaphase: The cell prematurely exits mitosis and enters anaphase without ensuring all sister chromatids are properly aligned and attached to the spindle.[7]
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Chromosome Missegregation: This premature progression results in gross chromosomal missegregation, leading to aneuploidy (an abnormal number of chromosomes) and the formation of micronuclei.[7]
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Mitotic Catastrophe & Cell Death: The severe genomic instability triggers mitotic catastrophe and ultimately leads to apoptotic cell death.[4][8]
Note on the Wnt/β-Catenin Signaling Pathway
While the Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and a common target in oncology, the primary, direct mechanism of action for CCT251455 is the inhibition of MPS1 kinase and subsequent disruption of mitosis. The reviewed literature does not indicate a direct interaction or modulation of the Wnt/β-catenin pathway by CCT251455. For reference, a simplified diagram of the canonical Wnt pathway is provided below.
In Vivo Efficacy & Pharmacokinetics
Preclinical studies have demonstrated that CCT251455 possesses properties suitable for in vivo evaluation, showing good oral bioavailability and antitumor activity in xenograft models.
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability | 83% | Female Balb/C Mice | [5] |
| Antitumor Activity | Dose-dependent MPS1 inhibition and tumor growth inhibition | HCT-116 Xenograft | [5] |
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of CCT251455.
MPS1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of CCT251455 on purified MPS1 kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, purified recombinant MPS1 enzyme, and a generic substrate like Myelin Basic Protein (MBP).
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Inhibitor Addition: Add serial dilutions of CCT251455 (or DMSO as a vehicle control) to the wells. Incubate briefly.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system that measures ADP production, such as ADP-Glo™). Incubate at 30°C for 30-45 minutes.[9][10][11]
-
Termination & Detection: Stop the reaction. Measure substrate phosphorylation via autoradiography or luminescence (for ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.
Cellular Phospho-MPS1 Inhibition Assay
This cell-based assay measures the ability of CCT251455 to inhibit MPS1 autophosphorylation within intact cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HCT-116) and allow them to adhere.
-
Mitotic Arrest: Treat cells with a mitotic arresting agent like nocodazole (B1683961) to induce high levels of MPS1 expression and autophosphorylation.[4]
-
Inhibitor Treatment: Treat the mitotically arrested cells with a dose range of CCT251455 for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.[12]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MPS1 (e.g., pT676) and total MPS1.
-
Data Analysis: Quantify band intensities to determine the reduction in MPS1 phosphorylation relative to total MPS1 levels.
Cell Viability / Growth Inhibition (GI₅₀) Assay
This assay determines the effect of CCT251455 on cancer cell proliferation over several days.
Methodology:
-
Cell Plating: Seed HCT-116 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[13]
-
Drug Treatment: Add a range of concentrations of CCT251455 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for an extended period (e.g., 4 days) to allow for multiple cell divisions.[8]
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT, or a luminescence-based assay like CellTiter-Glo®, which measures ATP content.
-
Data Analysis: Normalize the data to the vehicle control and plot against drug concentration to calculate the GI₅₀ value.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with CCT251455.
Methodology:
-
Cell Treatment: Culture HCT-116 cells and treat them with CCT251455 (e.g., 0.6 µM) or vehicle for various time points (e.g., 24, 48, 72 hours).[8]
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 30 minutes.[14][15]
-
Staining: Wash the fixed cells to remove ethanol, then resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[16][17]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye from at least 10,000 cells per sample.
-
Analysis: Gate on single cells and generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the >4N population indicates aneuploidy.
Immunofluorescence for Kinetochore Proteins
This technique visualizes the localization of key SAC proteins at the kinetochores and demonstrates their displacement upon MPS1 inhibition.
Methodology:
-
Cell Culture: Grow HeLa or other suitable cells on coverslips.
-
Treatment: Treat cells with CCT251455 (e.g., 0.6 µM) for a short period (e.g., 1-2 hours). A microtubule-destabilizing agent can be used to enrich for mitotic cells.[8]
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.[18][19]
-
Blocking & Staining: Block non-specific antibody binding with BSA or serum. Incubate with primary antibodies against kinetochore proteins (e.g., Mad1, Mad2) and a centromere marker (e.g., ACA/CREST).
-
Secondary Staining: Wash and incubate with fluorophore-conjugated secondary antibodies. Stain DNA with DAPI.[18]
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence or confocal microscope.
References
- 1. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Dynamic Autophosphorylation of Mps1 Kinase Is Required for Faithful Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arigobio.com [arigobio.com]
